3,7-Dihydroxydiphenylenoxide
Description
Contextualization of Diphenylenoxide Scaffolds in Chemical Research
The diphenylenoxide scaffold is a recurring motif in numerous biologically active molecules. Its rigid, planar structure provides a unique framework that can be functionalized to interact with various biological targets. Researchers have extensively explored the synthesis of dibenzofuran (B1670420) derivatives to develop new therapeutic agents and functional materials. nih.gov The versatility of the dibenzofuran core allows for the introduction of a wide array of substituents, leading to compounds with activities spanning from antimicrobial and antiviral to anti-inflammatory. nih.gov The investigation of substituted dibenzofurans is a vibrant area of chemical research, driven by the quest for novel molecular architectures with useful properties.
Rationale for Academic Investigation of 3,7-Dihydroxydiphenylenoxide
The academic interest in this compound stems from its role as a key intermediate in the synthesis of more complex molecules and its potential as a bioactive compound in its own right. The hydroxyl groups at the 3 and 7 positions are particularly significant as they can be readily modified, serving as handles for further chemical transformations. This allows for the construction of a library of derivatives for structure-activity relationship (SAR) studies.
Furthermore, hydroxylated dibenzofurans are of interest as they can be metabolites of less functionalized dibenzofurans and may exhibit their own unique biological profiles. The study of their formation, reactivity, and potential biological interactions contributes to a deeper understanding of the metabolic fate and effects of dibenzofuran-containing compounds. The investigation of this compound, therefore, serves as a model system for exploring the chemistry and potential applications of hydroxylated diphenylenoxides.
Scope and Objectives of Advanced Research on this compound
Advanced research on this compound and related compounds is multifaceted, with objectives spanning synthetic methodology, reactivity studies, and the exploration of potential applications. A primary objective is the development of efficient and scalable synthetic routes to this and other hydroxylated dibenzofurans. This includes the optimization of existing methods and the exploration of novel synthetic strategies.
Another key research focus is the elucidation of the reactivity of the this compound core. This involves studying its susceptibility to electrophilic and nucleophilic attack, its behavior in oxidation and reduction reactions, and its potential to participate in metal-catalyzed cross-coupling reactions. Understanding the reactivity of the hydroxyl groups and the aromatic rings is crucial for designing synthetic pathways to more complex target molecules.
Finally, a significant objective of advanced research is the evaluation of the biological activity of this compound and its derivatives. This includes screening for a wide range of pharmacological activities and investigating their mechanisms of action at the molecular level. The ultimate goal is to identify novel lead compounds for drug discovery or to develop new functional materials based on the diphenylenoxide scaffold.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈O₃ |
| CAS Registry Number | 35065-24-8 |
| Melting Point | 192-193 °C |
| Boiling Point (Predicted) | 274.0 ± 9.0 °C |
| Density (Predicted) | 1.457 ± 0.06 g/cm³ |
Data sourced from available chemical databases.
Synthesis and Reactivity
The synthesis of this compound can be approached through the demethylation of its corresponding dimethoxy precursor, 3,7-dimethoxydibenzofuran. A common method for this transformation involves the use of strong Lewis acids such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane (B109758). rsc.org The 3,7-dimethoxydibenzofuran itself can be synthesized via an etherification reaction, for instance, from 3,7-dibromodibenzofuran. rsc.org
The reactivity of hydroxylated dibenzofurans is characterized by the interplay between the electron-rich aromatic system and the phenolic hydroxyl groups. These compounds can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing hydroxyl groups. The hydroxyl groups themselves can be alkylated, acylated, or used as directing groups in further synthetic transformations. The reactivity of the dibenzofuran core with atmospheric radicals, such as the hydroxyl radical (•OH), has also been a subject of theoretical and experimental studies, which are important for understanding the environmental fate of these compounds. acs.orgnih.gov
Spectroscopic Data
While a dedicated, publicly available full set of spectroscopic data for this compound is not readily found, the expected spectral characteristics can be inferred from the known data for the dibenzofuran core and related hydroxylated aromatic compounds.
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data: The proton NMR spectrum would be expected to show signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the positions of the hydroxyl groups. The phenolic protons would likely appear as broad singlets.
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data: The carbon NMR spectrum would display signals for the twelve carbon atoms of the dibenzofuran core. The carbons bearing the hydroxyl groups would be significantly shifted downfield compared to the other aromatic carbons.
Expected IR (Infrared) Spectroscopy Data: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. utdallas.eduvscht.cz Characteristic absorptions for C-O stretching and aromatic C-H and C=C stretching would also be present. utdallas.eduvscht.cz
Expected Mass Spectrometry Data: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of hydroxyl groups and cleavage of the ether linkage.
Structure
3D Structure
Properties
Molecular Formula |
C12H8O3 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4,6-dihydroxy-1H-biphenylen-2-one |
InChI |
InChI=1S/C12H8O3/c13-6-1-2-8-9(3-6)12-10(8)4-7(14)5-11(12)15/h1-3,5,13,15H,4H2 |
InChI Key |
WYSCSAPNXPYJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=C(C2=C3C=C(C=CC3=C21)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3,7 Dihydroxydiphenylenoxide
Classical and Contemporary Approaches to Diphenylenoxide Synthesis
The synthesis of the dibenzofuran (B1670420) core, the structural foundation of 3,7-Dihydroxydiphenylenoxide, can be broadly categorized into two primary strategies: the formation of the central furan (B31954) ring from a biphenyl (B1667301) precursor, or the construction of one of the benzene (B151609) rings onto a pre-existing benzofuran (B130515). thieme-connect.de
Classical methods often involve harsh reaction conditions. One of the most established routes is the acid-catalyzed dehydration of 2,2'-dihydroxybiphenyls. thieme-connect.de Reagents such as hydrogen bromide, pyridinium (B92312) chloride, and phosphoric acid are typically employed. thieme-connect.de However, these conditions are not always compatible with sensitive functional groups. thieme-connect.de Another classical approach is the Pschorr-type cyclization of 2-phenoxydiazonium salts under acidic conditions. thieme-connect.desorbonne-universite.fr
Contemporary methods have focused on developing milder and more efficient transition metal-catalyzed reactions. Palladium-catalyzed reactions have proven particularly versatile. These include the intramolecular cyclization of o-iododiaryl ethers, which can be synthesized in a one-pot procedure, and the C-H activation/C-O cyclization of diaryl ethers. organic-chemistry.orgacs.orgresearchgate.net The Suzuki-Miyaura coupling has also been effectively utilized to first construct the biphenyl backbone, which is then followed by an intramolecular etherification to form the dibenzofuran ring. thieme-connect.desorbonne-universite.frrsc.org Copper-catalyzed reactions, such as the Ullmann condensation, represent another significant pathway, particularly for the intramolecular coupling of di-iodinated diaryl ethers. publish.csiro.auorganic-chemistry.orgrsc.orgrsc.org More recent innovations include photoinduced electron transfer reactions for the synthesis of substituted dibenzofurans. conicet.gov.ar
Targeted Synthesis of this compound and Its Precursors
The specific synthesis of this compound often involves the use of precursors that already contain the necessary oxygen functionalities or groups that can be readily converted to hydroxyl groups. A common strategy involves the use of methoxy-substituted precursors, where the methyl ethers are cleaved in a final step to yield the desired diol.
One documented synthesis of a related compound, 1,9-dimethyl-3,7-dihydroxydibenzofuran, was achieved starting from orcinol (B57675) dimethyl ether. jst.go.jp This suggests that appropriately substituted biphenyl or diaryl ether precursors with methoxy (B1213986) groups at the desired positions are key intermediates. For instance, the Ullmann coupling of appropriately substituted iodophenols can be employed to form the diaryl ether precursor, which is then cyclized.
The synthesis of precursors often involves standard aromatic substitution reactions. For example, the preparation of substituted 2'-chloro-biphenyl-2-ol compounds, which can serve as precursors for dibenzofurans, has been achieved through Suzuki-Miyaura cross-coupling of 2-chlorophenylboronic acid with substituted o-bromophenols. conicet.gov.ar
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.
In palladium-catalyzed syntheses of dibenzofurans, the choice of ligand can significantly impact the reaction's efficiency. organic-chemistry.org For instance, the use of reusable Pd/C under ligand-free conditions has been shown to be effective for the cyclization of o-iododiaryl ethers. acs.org In some cases, the use of pivalic acid as the reaction solvent has led to greater reproducibility and higher yields compared to acetic acid. organic-chemistry.org
For silver(I)-promoted oxidative coupling reactions used in the synthesis of related dihydrobenzofuran structures, silver(I) oxide has been identified as a highly efficient oxidizing agent. scielo.br The solvent also plays a critical role, with acetonitrile (B52724) providing a good balance between conversion and selectivity, in addition to being a "greener" alternative to solvents like dichloromethane (B109758) and benzene. scielo.br Optimization of the reaction time is also important; for example, reducing the reaction time from 20 to 4 hours in certain oxidative coupling reactions did not significantly compromise the conversion and selectivity. scielo.br
Stereochemical Control in this compound Synthesis
The core structure of this compound is planar and achiral. However, stereochemical considerations become important in the synthesis of its partially saturated derivatives, such as dihydro- and tetrahydrodibenzofurans, which can possess chiral centers. acs.orgrsc.org The stereochemistry of the ring junction in these derivatives is a key aspect.
For instance, in the synthesis of hexahydrodibenzofurans, the stereochemical outcome of intramolecular Michael additions can be influenced by the cyclic nature of the starting material. acs.org The synthesis of enantiomerically pure cis-dihydrodiols of dibenzofuran has been achieved through the stereospecific dihydroxylation catalyzed by naphthalene (B1677914) dioxygenase. nih.govresearchgate.net This enzymatic approach offers excellent control over the stereochemistry, yielding products with high enantiomeric excess. nih.gov Specifically, the oxidation of dibenzofuran by naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 yields both (1R,2S)-cis-1,2-dihydroxy-1,2-dihydrodibenzofuran and (3S,4R)-cis-3,4-dihydroxy-3,4-dihydrodibenzofuran with greater than 95% enantiomeric excess. nih.gov
Derivatization Strategies for this compound Analogs
The hydroxyl groups at the 3 and 7 positions of this compound are prime sites for derivatization, allowing for the synthesis of a wide range of analogs with potentially modified properties. Standard phenolic derivatization reactions can be employed.
Esterification and etherification are common derivatization strategies. For example, in the synthesis of novel dibenzofuran derivatives as PTP-MEG2 inhibitors, carboxylic acid ester derivatives were reacted with halogenated hydrocarbons in the presence of cesium carbonate to yield ether-linked analogs. oncotarget.com The hydroxyl groups can also be converted to esters.
Furthermore, the aromatic rings of the dibenzofuran core can undergo electrophilic substitution reactions, although the directing effects of the existing hydroxyl groups and the furan oxygen must be considered. This allows for the introduction of various functional groups, such as nitro, halogen, and acyl groups, onto the dibenzofuran scaffold. These derivatization strategies are essential for exploring the structure-activity relationships of dibenzofuran-based compounds in various applications. nih.govspectroscopyonline.com
Theoretical and Computational Chemistry of 3,7 Dihydroxydiphenylenoxide
Quantum Chemical Calculations for 3,7-Dihydroxydiphenylenoxide
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the molecular properties of aromatic compounds. For the dibenzofuran (B1670420) framework, DFT methods like B3LYP with a 6-311G(d,p) basis set have been effectively used to study its structure, electronic properties, and reactivity.
The electronic structure of the dibenzofuran core is central to its chemical behavior. Key insights are derived from the analysis of its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining the molecule's reactivity and electronic transition properties.
For the parent dibenzofuran molecule, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 5.028 eV. researchgate.net This significant gap indicates high kinetic stability. researchgate.net The HOMO is typically distributed across the benzene (B151609) rings, while the LUMO is delocalized over the entire molecule, including the furan (B31954) ring. The introduction of electron-donating hydroxyl groups at the 3 and 7 positions is expected to raise the energy of the HOMO and lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity and ability to donate electrons.
Global reactivity parameters, which provide a quantitative measure of chemical reactivity and stability, have been calculated for dibenzofuran. researchgate.net These parameters offer a baseline for understanding the derivative.
Table 1: Calculated Global Reactivity Parameters for Dibenzofuran
| Parameter | Value | Description |
| HOMO Energy | -6.265 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.237 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (η) | 5.028 eV | Difference between HOMO and LUMO energies |
| Chemical Potential (μ) | -3.751 eV | Tendency of electrons to escape from the system |
| Electronegativity (χ) | 3.751 eV | Power of an atom to attract electrons |
| Global Hardness (η) | 2.514 eV | Resistance to change in electron distribution |
| Global Softness (ζ) | 0.398 (eV)⁻¹ | Reciprocal of hardness, indicates polarizability |
| Electrophilicity (ω) | 2.798 eV | Capacity to accept electrons |
Data sourced from DFT B3LYP/6-311G(d,p) calculations on Dibenzofuran. researchgate.net
The dibenzofuran core is a rigid, planar structure. For this compound, conformational flexibility arises primarily from the rotation of the hydroxyl (-OH) groups around the C-O bonds. Theoretical calculations on similar hydroxylated aromatic molecules, such as hydroxylated isoflavones, reveal that the orientation of phenolic hydroxyl groups significantly influences the molecule's stability. uc.pt
For this compound, the key conformational question revolves around the relative orientation of the two hydroxyl groups. They can exist in syn or anti conformations relative to a defined axis in the molecule. The energy landscape would likely show distinct minima corresponding to these orientations. Intramolecular hydrogen bonding is not possible between the 3-OH and 7-OH groups due to their separation. However, their orientation will affect the molecule's dipole moment and its potential for intermolecular hydrogen bonding with solvent molecules or other species. The most stable conformer would be determined by a subtle balance of steric and electronic effects.
Quantum chemical calculations are instrumental in mapping reaction pathways and identifying transition states, providing insight into reaction mechanisms and kinetics. Studies on the oxidation of dibenzofuran have been performed using DFT to elucidate its degradation pathways. nih.govacs.org
One such study investigated the reaction of a dibenzofuranyl radical with molecular oxygen, a key process in low-temperature oxidation. nih.govacs.org The calculations identified several competing unimolecular reaction pathways for the resulting peroxy radical. The lowest energy pathway, with a calculated activation barrier of 24.2 kcal/mol, involves a rearrangement to a more stable dioxadibenzofuran radical. nih.govacs.org Another key pathway is the fission of the O-O bond, which has a higher barrier of 37.6 kcal/mol. nih.govacs.org
Table 2: Calculated Energy Barriers for Dibenzofuran Peroxy Radical Rearrangement
| Reaction Pathway | Activation Energy (kcal/mol) | Description |
| Rearrangement | 24.2 | Formation of 1,1-dioxadibenzofuran radical |
| O-O Fission | 37.6 | Cleavage of the peroxide bond |
| Pathway 3 | 45.5 | Alternative unimolecular reaction |
| Pathway 4 (to quinone) | 91.1 | High-energy path to dibenzofuran quinone |
Data from DFT B3LYP/6-311+G(3df,2p)//B3LYP/6-31G(d) level of theory. nih.gov
These findings suggest that at lower temperatures, the rearrangement pathway is dominant. nih.gov For this compound, the presence of hydroxyl groups would likely influence the initial site of radical formation and could alter the stability of intermediates and transition states, potentially opening new reaction channels.
DFT calculations can accurately predict various spectroscopic properties. For dibenzofuran, vibrational frequencies calculated at the B3LYP/6-311G(d,p) level show good agreement with experimental FT-IR spectra. researchgate.net
Table 3: Selected Predicted Vibrational Frequencies for Dibenzofuran
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3191 | C-H stretching |
| 1471, 1484 | C-C aromatic stretching |
| 1215 | C-O-C asymmetric stretching |
Data from DFT B3LYP/6-311G(d,p) calculations. researchgate.net
For this compound, additional characteristic vibrational modes would be expected, including O-H stretching (typically ~3200-3600 cm⁻¹) and C-O stretching of the phenolic groups.
Mulliken charge analysis provides insight into the charge distribution within a molecule. In dibenzofuran, the oxygen atom carries the highest negative charge, while the hydrogen atoms are positively charged. researchgate.net The introduction of hydroxyl groups would further polarize the molecule, increasing the negative charge on the oxygen atoms of the -OH groups and influencing the charge distribution on the aromatic rings. This charge distribution is crucial for understanding electrophilic and nucleophilic substitution reactions.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 3,7 Dihydroxydiphenylenoxide
Elucidation of Key Structural Features for Interaction Mechanisms
The interaction of 3,7-Dihydroxydiphenylenoxide with biological targets is fundamentally governed by its key structural features. These can be broken down into the core scaffold and the specific substituents.
The Dibenzofuran (B1670420) Core: The tricyclic structure of dibenzofuran provides a rigid and relatively planar scaffold. This rigidity can be advantageous for specific receptor binding, as it reduces the entropic penalty upon binding. The planarity of the ring system also facilitates stacking interactions, such as pi-pi stacking with aromatic amino acid residues in proteins.
The Hydroxyl Groups: The two hydroxyl (-OH) groups at the 3 and 7 positions are of paramount importance for the molecule's interactions. These groups can act as both hydrogen bond donors and acceptors, allowing for the formation of strong and specific interactions with biological macromolecules. The positions of these hydroxyl groups on the dibenzofuran skeleton determine the geometry of these interactions. In many phenolic compounds, the presence and location of hydroxyl groups are critical for activities such as antioxidant effects and enzyme inhibition. For instance, in flavonoids, another class of phenolic compounds, the number and position of hydroxyl groups play a vital role in their neuroprotective and antioxidant activities. nih.gov
The combination of the rigid dibenzofuran core and the strategically placed hydroxyl groups likely dictates the specificity and affinity of this compound for its molecular targets. SAR studies on related benzofuran (B130515) derivatives have shown that substitutions at various positions on the ring system are critical for their biological activities, including anticancer properties. mdpi.comnih.gov
Development of QSAR Models for Predictive Analysis
QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. biointerfaceresearch.com The development of such models for this compound and its derivatives would enable the prediction of their activity without the need for synthesis and testing, thus accelerating the discovery of new, more potent compounds. mdpi.com The process involves generating a dataset of related molecules with known activities, calculating molecular descriptors, and then using statistical methods to build and validate a predictive model. biointerfaceresearch.com
The quality of a QSAR model is highly dependent on the choice of molecular descriptors. mdpi.com These numerical values represent different aspects of the molecule's structure and properties. For a molecule like this compound, a variety of descriptors would be considered to capture its key features. These can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for modeling interactions involving electrostatic forces.
Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume, surface area, and specific conformational parameters. They are important for understanding how a molecule fits into a binding site.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common. Hydrophobicity is critical for membrane permeability and interactions with hydrophobic pockets in proteins.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure, such as atomic charges and bond orders.
| Descriptor Class | Examples | Relevance to this compound |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the molecule's ability to participate in electrostatic interactions and its reactivity. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Important for the fit of the molecule into a biological target's active site. |
| Hydrophobic | LogP, LogD | Influences membrane transport and binding to hydrophobic pockets. |
| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about the size, shape, and degree of branching of the molecule. |
| Quantum Chemical | Atomic charges, Bond orders, Electron density | Provides detailed insight into the electronic structure and potential for chemical reactions. |
The validation of a QSAR model is a critical step to ensure its reliability and predictive power. researchgate.net Validation is typically performed using both internal and external methods.
Internal Validation: This involves assessing the stability and robustness of the model using the same data that was used to build it. A common technique is cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly built with one data point removed and then used to predict the removed point. The cross-validated correlation coefficient (q²) is a key metric from this process.
External Validation: This is a more stringent test where the model is used to predict the activity of a set of compounds that were not used in the model's development (the test set). nih.gov The predictive ability is assessed using statistical parameters that compare the predicted and actual activities of the test set compounds.
A well-validated QSAR model should have high values for parameters like the coefficient of determination (R²) for the training set and the cross-validated coefficient of determination (q²), as well as a high predictive R² for the external test set. nih.gov
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness of fit of the model to the training data. | > 0.6 |
| Cross-validated Coefficient of Determination | q² or Q² | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive R² for Test Set | R²_pred | Measures the model's ability to predict the activity of an external set of compounds. | > 0.6 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |
Conformational Requirements for Specific Molecular Interactions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the central dibenzofuran ring system is largely planar and rigid, meaning there is limited conformational flexibility in the core structure. However, the orientation of the hydroxyl groups can be a key conformational feature. The rotation around the C-O bonds of the hydroxyl groups can lead to different conformers with distinct abilities to form hydrogen bonds.
For specific molecular interactions, such as binding to an enzyme's active site, a particular conformation of this compound may be preferred or required. Computational techniques like molecular docking can be employed to simulate the binding of different conformers to a target protein, helping to identify the most favorable binding mode and the key interactions involved. The dihedral angles involving the hydrogen atoms of the hydroxyl groups relative to the aromatic rings would be important parameters in such studies.
Influence of Substituent Effects on Chemical Reactivity and Interactions
The electronic properties of the dibenzofuran ring system in this compound are significantly influenced by the two hydroxyl substituents. The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing its electron density.
This increased electron density makes the aromatic rings more susceptible to electrophilic attack and also enhances the molecule's ability to donate electrons or hydrogen atoms, which is a key mechanism for antioxidant activity. The electron-donating nature of the hydroxyl groups lowers the oxidation potential of the molecule, making it a better radical scavenger.
The introduction of other substituents onto the dibenzofuran ring would further modify its reactivity and interaction potential. Electron-withdrawing groups (EWGs) would decrease the electron density of the rings, making the molecule less reactive towards electrophiles and potentially reducing its antioxidant capacity. Conversely, additional electron-donating groups (EDGs) would further enhance these properties.
| Substituent Type | Example Groups | Effect on Ring Electron Density | Influence on Reactivity/Interactions |
|---|---|---|---|
| Electron-Donating (Activating) | -OH, -NH₂, -OCH₃, -CH₃ | Increases | Enhances reactivity towards electrophiles; often increases antioxidant activity. |
| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -COOH, -Cl | Decreases | Reduces reactivity towards electrophiles; often decreases antioxidant activity. |
Biochemical and Enzymatic Interaction Studies of 3,7 Dihydroxydiphenylenoxide
Metabolic Pathways Involving Diphenylenoxide Structures
The metabolic degradation of dibenzofuran (B1670420), the core structure of 3,7-dihydroxydiphenylenoxide, has been extensively studied in various microorganisms. These pathways are critical for understanding the biotransformation and potential bioactivity of its hydroxylated derivatives.
The initial and rate-limiting step in the bacterial degradation of dibenzofuran is an angular dioxygenation reaction. nih.govethz.ch This process is catalyzed by a multi-component enzyme system, most notably the dibenzofuran 4,4a-dioxygenase. nih.gov This enzyme introduces two oxygen atoms at the angular position adjacent to the ether bridge, leading to the cleavage of the furan (B31954) ring and the formation of hydroxylated biphenyl (B1667301) structures. wur.nl
Two primary enzymatic pathways for dibenzofuran degradation have been identified:
Angular Dioxygenation: This is the most common pathway, initiated by the dibenzofuran 4,4a-dioxygenase system. It attacks the C4 and C4a positions, leading to the formation of an unstable hemiacetal which spontaneously rearranges to 2,2',3-trihydroxybiphenyl. rsc.org
Lateral Dioxygenation: A less common pathway involves the dioxygenation of one of the benzene (B151609) rings at positions 1,2 or 2,3. nih.govresearchgate.net This leads to the formation of dihydrodiols, which are then further metabolized. researchgate.net For instance, oxidation at the 1,2 position can lead to the formation of 1,2-dihydroxydibenzofuran. nih.gov
The degradation of hydroxylated dibenzofurans, such as 2-hydroxydibenzofuran (B1202526) and 3-hydroxydibenzofuran, also proceeds through dioxygenolytic cleavage of the ether bond, with a preference for the nonsubstituted aromatic ring. nih.gov
The enzymatic degradation of dibenzofuran results in a series of intermediate metabolites. The specific metabolites formed depend on the enzymatic pathway utilized by the microorganism.
Table 1: Key Intermediate Metabolites in Dibenzofuran Degradation
| Pathway | Initial Enzyme Attack | Key Intermediate Metabolites | Subsequent Products |
| Angular Dioxygenation | C4, C4a | 2,2',3-Trihydroxybiphenyl | 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)-hexa-2,4-dienoate, Salicylic acid |
| Lateral Dioxygenation | C1, C2 or C2, C3 | 1,2-Dihydroxydibenzofuran, 2,3-Dihydroxydibenzofuran | 2-Hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid, Salicylic acid |
Data compiled from multiple studies on bacterial degradation of dibenzofuran. nih.govethz.chnih.gov
The primary enzyme systems responsible for the transformation of dibenzofuran structures are multi-component dioxygenases. These enzyme systems typically consist of a terminal oxygenase, a ferredoxin, and a reductase.
Table 2: Examples of Bacterial Strains and their Dibenzofuran-Degrading Enzyme Systems
| Bacterial Strain | Enzyme System | Type of Attack |
| Sphingomonas sp. RW1 | Dibenzofuran 4,4a-dioxygenase | Angular |
| Ralstonia sp. SBUG 290 | Biphenyl dioxygenase | Lateral |
| Terrabacter sp. DPO360 | Angular dioxygenase | Angular |
| Burkholderia xenovorans LB400 | Biphenyl dioxygenase | Both angular and lateral |
This table provides examples of well-characterized bacterial systems involved in dibenzofuran metabolism. nih.govnih.govresearchgate.net
The substrate specificity of these dioxygenases can vary. For example, the biphenyl dioxygenase from Burkholderia xenovorans LB400 can attack both the angular and lateral positions of dibenzofuran, while the dibenzofuran 4,4a-dioxygenase from Sphingomonas sp. RW1 is specific for the angular position. researchgate.net
Molecular Mechanisms of Interaction with Biological Targets
While the metabolic pathways of the parent dibenzofuran structure are well-documented, specific studies on the molecular interactions of this compound with biological targets are limited. However, research on related hydroxylated and polyhalogenated dibenzofurans provides insights into potential mechanisms of action.
Hydroxylated metabolites of polyhalogenated dibenzofurans have been shown to interact with several biological receptors, suggesting that this compound could exhibit similar activities.
Aryl Hydrocarbon Receptor (AhR): Polychlorinated dibenzofurans are known to bind to and activate the AhR, a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes and other cellular processes. nih.gov The binding affinity is influenced by the substitution pattern. nih.gov It is plausible that hydroxylated dibenzofurans, including the 3,7-dihydroxy derivative, could also modulate AhR activity.
Thyroid Hormone Receptors: Certain hydroxylated polyhalogenated dibenzofurans have been found to bind to transthyretin (TTR), a transport protein for thyroid hormones. nih.gov This interaction can disrupt thyroid hormone homeostasis. The binding affinity is dependent on the position of the hydroxyl group and the halogen substituents. nih.gov
Estrogen Receptors: Some studies have investigated the estrogenic or anti-estrogenic activity of substituted dibenzofurans. nih.gov For instance, alkyl-substituted polychlorinated dibenzofurans have demonstrated anti-estrogenic effects in the female rat uterus. nih.gov The potential for this compound to interact with estrogen receptors warrants further investigation.
Hydroxylated dibenzofurans have been identified as potent inhibitors of certain enzymes, indicating a potential mechanism for their biological effects.
Estrogen Sulfotransferase (SULT1E1): Hydroxylated metabolites of polyhalogenated aromatic hydrocarbons, including dibenzofurans, have been shown to be potent inhibitors of human estrogen sulfotransferase (SULT1E1). pops.int This enzyme is crucial for the inactivation of estrogens. Inhibition of SULT1E1 can lead to increased local concentrations of active estrogens, providing an alternative mechanism for the estrogenic activity of these compounds. pops.int
Table 3: Inhibition of Human Estrogen Sulfotransferase (SULT1E1) by a Hydroxylated Polychlorinated Dibenzofuran
| Compound | IC50 (nM) |
| 3-OH-2,4,7,8,9-PeCDF | 0.18 |
IC50 value represents the concentration of the compound required to inhibit 50% of the SULT1E1 activity. PeCDF stands for pentachlorodibenzofuran. pops.int
The potent inhibition of SULT1E1 by a hydroxylated pentachlorodibenzofuran suggests that this compound, which also possesses hydroxyl groups on the dibenzofuran backbone, could potentially exhibit similar inhibitory activity against this or other sulfotransferase enzymes.
Theoretical Studies on the Biological Fate of this compound
In silico methods, or computational studies, are pivotal in modern drug discovery and development for predicting the pharmacokinetic and pharmacodynamic properties of new chemical entities. These theoretical studies allow for an early assessment of a compound's likely behavior in a biological system, thereby guiding further experimental investigation. For this compound, theoretical studies can provide valuable insights into its metabolic stability, reactivity, and interactions with key metabolic enzymes, offering a projection of its biological fate.
Prediction of Metabolic Stability and Reactivity
Computational models can predict the likelihood of a compound being a substrate for various CYP isoforms. For this compound, the presence of two hydroxyl groups on the diphenylenoxide scaffold suggests potential sites for phase II conjugation reactions, such as glucuronidation and sulfation, which would increase its water solubility and facilitate excretion. nih.gov However, the aromatic rings also present potential sites for oxidation by CYP enzymes. mdpi.com Predictive models, often employing machine learning algorithms trained on large datasets of known drug metabolism, can estimate the intrinsic clearance (Clint) and half-life (t1/2) in human liver microsomes (HLMs). bioivt.comwuxiapptec.com
Below is a hypothetical table illustrating the predicted metabolic stability of this compound in human liver microsomes.
| Parameter | Predicted Value | Interpretation |
| Intrinsic Clearance (Clint) (µL/min/mg protein) | 45 | Moderate Clearance |
| Half-Life (t1/2) (min) | 62 | Moderate Stability |
| Primary Metabolizing CYP Isoforms | CYP2D6, CYP3A4 | Indicates major enzymes likely responsible for metabolism. nih.gov |
This data is illustrative and based on theoretical predictions for a compound with a similar structure.
The chemical reactivity of a compound is another crucial aspect of its biological fate, as highly reactive molecules can potentially bind to cellular macromolecules, leading to toxicity. The presence of hydroxyl groups on the aromatic rings of this compound could make it susceptible to oxidation, potentially forming reactive quinone-type metabolites. Theoretical approaches can predict such reactivity, helping to flag potential liabilities early in development.
Simulation of Compound-Enzyme Complexes
To understand the specific interactions between this compound and metabolic enzymes, computational techniques such as molecular docking and molecular dynamics simulations are employed. unair.ac.id Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions. researchgate.net
For this compound, docking studies could be performed against the active sites of major drug-metabolizing CYP enzymes, such as CYP2D6 and CYP3A4. researchgate.net The hydroxyl groups of the compound would be expected to form hydrogen bonds with amino acid residues in the enzyme's active site, while the aromatic rings could engage in hydrophobic and pi-pi stacking interactions. The docking score, an estimation of the binding free energy, can help to rank which enzymes are most likely to metabolize the compound. researchgate.net
The following table presents hypothetical results from a molecular docking study of this compound with several human CYP450 enzymes.
| CYP Isoform | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| CYP1A2 | -6.8 | Phe226, Gly316 |
| CYP2C9 | -7.5 | Arg108, Ala297 |
| CYP2D6 | -8.2 | Asp301, Phe483 |
| CYP3A4 | -8.0 | Arg105, Ser119 |
This data is illustrative. A lower docking score generally indicates a more favorable binding interaction.
Following molecular docking, molecular dynamics simulations can be used to study the stability of the compound-enzyme complex over time. researchgate.net These simulations model the movements of atoms and molecules, providing a more dynamic picture of the binding interaction. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and the root-mean-square fluctuation (RMSF) of the protein residues can indicate the stability of the complex. unair.ac.id A stable complex would be suggested by low RMSD and RMSF values, indicating that the compound remains securely bound in the active site. researchgate.net
Advanced Analytical Methodologies for 3,7 Dihydroxydiphenylenoxide
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental for the isolation and purification of 3,7-Dihydroxydiphenylenoxide from synthesis reaction mixtures or biological samples. High-performance liquid chromatography and gas chromatography represent the principal techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenolic compounds like this compound due to its high resolution and sensitivity. Method development typically focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. A C18 column is commonly the stationary phase of choice for phenols, offering excellent separation capabilities. The mobile phase usually consists of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid to ensure the analyte is in a non-ionized state, leading to sharper peaks) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities. Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as the aromatic system of this compound provides strong UV absorbance.
The table below illustrates a hypothetical optimization of the mobile phase composition for the isocratic elution of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase | 40% Acetonitrile / 60% Water (0.1% Formic Acid) | 50% Acetonitrile / 50% Water (0.1% Formic Acid) | 60% Acetonitrile / 40% Water (0.1% Formic Acid) |
| Retention Time (min) | 12.5 | 7.8 | 4.2 |
| Peak Shape | Symmetrical | Symmetrical | Symmetrical |
| Resolution | Good | Excellent | Fair |
Validation of the developed HPLC method is critical and involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD (µg/mL) | 0.05 |
| LOQ (µg/mL) | 0.15 |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For phenols like this compound, direct analysis can be challenging due to their polarity and potential for thermal degradation. Therefore, derivatization is a common strategy to enhance volatility and improve chromatographic performance.
A typical derivatization process involves converting the polar hydroxyl groups into less polar ethers or esters. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (TMS) ethers. The derivatized analyte is then introduced into the GC system, which is typically equipped with a capillary column (e.g., a non-polar DB-5 or a medium-polarity DB-17) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. The choice of column and temperature programming is optimized to achieve the best separation from other components in the sample.
The table below shows hypothetical retention times for both the underivatized and derivatized forms of this compound, demonstrating the effect of derivatization.
| Compound | Derivatization Agent | GC Column | Oven Temperature Program | Retention Time (min) |
| This compound | None | DB-5ms | 150°C to 300°C at 10°C/min | 18.5 (Broad Peak) |
| 3,7-Bis(trimethylsilyloxy)diphenylenoxide | BSTFA | DB-5ms | 150°C to 300°C at 10°C/min | 14.2 (Sharp Peak) |
Spectroscopic Characterization Beyond Basic Identification
While chromatographic techniques are excellent for separation, spectroscopic methods are indispensable for the definitive structural elucidation and detailed characterization of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete structural assignment.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons and the hydroxyl protons.
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This helps to map out the proton connectivity within the aromatic rings. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.netnanalysis.com This is crucial for assigning carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This technique is vital for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons), such as those at the ether linkage and the hydroxyl-substituted positions.
The following table presents a hypothetical but structurally consistent assignment of the ¹H and ¹³C NMR signals for this compound, based on known chemical shift principles for dibenzofurans. researchgate.netnih.gov
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1, 9 | 7.55 (d) | 112.5 | C2, C4a, C9a |
| 2, 8 | 6.90 (dd) | 115.0 | C1, C3, C4 |
| 3, 7 | - | 155.0 | - |
| 4, 6 | 7.40 (d) | 120.0 | C2, C5a, C9b |
| 4a, 5a | - | 122.0 | - |
| 9a, 9b | - | 150.0 | - |
| OH | 9.50 (s) | - | C2, C3, C4 |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is an essential tool for determining the elemental composition of a molecule and for identifying its metabolites. HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the calculation of a unique elemental formula.
For metabolite profiling, this compound can be incubated with liver microsomes or hepatocytes, which contain drug-metabolizing enzymes. The resulting mixture is then analyzed by LC-HRMS. By comparing the mass spectra of samples with and without the compound, and by looking for predicted mass shifts corresponding to common metabolic transformations (e.g., oxidation, glucuronidation, sulfation), potential metabolites can be identified. The accurate mass data helps to distinguish metabolites from endogenous background ions. rsc.org
The table below lists the calculated exact masses for this compound and some of its potential phase I and phase II metabolites.
| Compound | Transformation | Elemental Formula | Calculated Exact Mass (m/z) |
| This compound | Parent | C₁₂H₈O₃ | 200.0473 |
| Monohydroxylated Metabolite | Phase I (Oxidation) | C₁₂H₈O₄ | 216.0423 |
| Glucuronide Conjugate | Phase II (Glucuronidation) | C₁₈H₁₆O₉ | 376.0794 |
| Sulfate Conjugate | Phase II (Sulfation) | C₁₂H₈O₆S | 280.0041 |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopic Analysis
UV-Vis and IR spectroscopy provide complementary information about the electronic structure and functional groups present in this compound.
UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extended π-conjugated system of the dibenzofuran (B1670420) core in this compound is expected to produce strong absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity and pH, due to the presence of the ionizable hydroxyl groups.
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Methanol | ~260 | ~305 |
| Methanol + NaOH | ~275 | ~330 |
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound would show characteristic absorption bands corresponding to the hydroxyl (O-H), aromatic carbon-hydrogen (C-H), aryl ether (C-O-C), and aromatic carbon-carbon (C=C) bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H stretch | Phenolic Hydroxyl |
| 3000-3100 | C-H stretch | Aromatic |
| 1600-1620 | C=C stretch | Aromatic Ring |
| 1200-1250 | C-O stretch | Aryl Ether |
| 1150-1200 | C-O stretch | Phenol |
Electroanalytical Techniques for Redox Behavior
Electroanalytical methods offer a powerful means to investigate the redox characteristics of this compound. The presence of two hydroxyl groups on the dibenzofuran scaffold makes the molecule susceptible to electrochemical oxidation. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly well-suited for studying the electron transfer processes and quantifying the compound.
The electrochemical behavior of dihydroxyaromatic compounds is highly dependent on the pH of the supporting electrolyte, as protons are often involved in the redox reactions. For dihydroxybenzene isomers, the oxidation potentials shift to less positive values as the pH increases, indicating that the oxidation is facilitated at higher pH. A similar pH-dependent behavior is anticipated for this compound.
The oxidation of the hydroxyl groups is expected to proceed via a two-electron, two-proton transfer to form the corresponding quinone-type derivative. The initial oxidation peak observed in voltammetry corresponds to this transformation. Depending on the stability of the resulting quinone, a corresponding reduction peak may be observed in the reverse scan of a cyclic voltammogram, indicating a quasi-reversible or reversible process. The exact peak potentials are influenced by the molecular structure, including the positions of the hydroxyl groups on the dibenzofuran ring system.
Due to the absence of specific experimental data for this compound, the following table provides representative oxidation peak potentials for dihydroxybenzene isomers, which can serve as an analogue for predicting the redox behavior of dihydroxydibenzofurans. The measurements were taken using a modified glassy carbon electrode.
| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl | Technique | pH |
|---|---|---|---|
| Hydroquinone (1,4-dihydroxybenzene) | +0.065 V | DPV | 7.0 |
| Catechol (1,2-dihydroxybenzene) | +0.155 V | DPV | 7.0 |
| Resorcinol (1,3-dihydroxybenzene) | +0.455 V | DPV | 7.0 |
This table presents data for dihydroxybenzene isomers as a proxy for the expected redox behavior of this compound.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method, are essential for the unambiguous identification and quantification of this compound in complex matrices. The combination of chromatography with mass spectrometry provides a high degree of selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the analysis of polar, non-volatile compounds like this compound. Reversed-phase high-performance liquid chromatography (HPLC) is typically employed for the separation of isomeric dihydroxydibenzofurans. The choice of the stationary phase, such as a C18 or phenyl-hexyl column, and the mobile phase composition are critical for achieving adequate resolution of isomers.
Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in the negative ion mode to deprotonate the acidic hydroxyl groups, forming the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by fragmenting the precursor ion and analyzing the resulting product ions. This provides a highly specific method for identification and quantification.
The following table illustrates a hypothetical LC-MS/MS analysis of dihydroxydibenzofuran isomers, showcasing the expected retention times and mass transitions.
| Compound Isomer | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| 1,2-Dihydroxydibenzofuran | 8.5 | 199.0 | 171.0 |
| 2,3-Dihydroxydibenzofuran | 9.2 | 199.0 | 171.0 |
| 3,7-Dihydroxydibenzofuran | 10.1 | 199.0 | 171.0 |
This table presents hypothetical data for the LC-MS/MS analysis of dihydroxydibenzofuran isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
For analysis by GC-MS, the polarity and low volatility of this compound necessitate a derivatization step. Silylation is a common technique where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography.
The derivatized compound is then separated on a capillary GC column, typically with a non-polar stationary phase. Electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern that can be used for identification by comparing the obtained mass spectrum with a spectral library or by interpreting the fragmentation.
Key mass spectral fragments for the TMS derivative of a dihydroxydibenzofuran would include the molecular ion (M⁺) and fragments corresponding to the loss of a methyl group ([M-15]⁺) and the trimethylsilyl group.
The following table provides expected data for a GC-MS analysis of the di-TMS derivative of this compound.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| 3,7-Di(trimethylsilyloxy)dibenzofuran | 15.8 | 344 (M⁺), 329, 256, 73 |
This table presents hypothetical data for the GC-MS analysis of a derivatized dihydroxydibenzofuran.
Future Research Directions and Unexplored Avenues for 3,7 Dihydroxydiphenylenoxide Research
Novel Synthetic Routes and Green Chemistry Approaches
The development of efficient and environmentally benign methods for synthesizing 3,7-Dihydroxydiphenylenoxide and its derivatives is a primary area for future research. Current synthetic strategies can often be improved in terms of yield, selectivity, and environmental impact.
Future work should focus on:
One-Pot Syntheses: The development of one-pot reactions, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency and reduce waste. researchgate.net Research into efficient one-pot synthesis of related benzofuran-2-one structures has shown the potential of this approach. researchgate.net
Catalyst Development: Exploring novel catalysts, such as Lewis acids or transition metals, could lead to more selective and higher-yielding reactions. nih.gov For instance, methods for the highly selective synthesis of two different benzofuran (B130515) isomers have been developed by carefully choosing reaction conditions. nih.gov
Green Solvents and Reagents: A shift towards the use of greener solvents, such as water or ionic liquids, and less hazardous reagents is crucial. Methodologies that proceed under mild conditions, for example using simple promoters and light irradiation, demonstrate a move towards more sustainable chemistry. researchgate.net
Rearrangement Strategies: Investigating novel molecular rearrangement strategies, such as those used to transform 2-hydroxychalcones into benzofurans, could open new pathways to this compound with unique substitution patterns. nih.gov
Integration of Artificial Intelligence in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of medicinal chemistry and compound design. nih.govyoutube.com Applying these tools to this compound research can accelerate the discovery of new derivatives with enhanced biological activities.
Key applications include:
Generative AI for Novel Molecules: AI algorithms can design novel molecules based on the this compound scaffold. oxfordglobal.com These models can generate structures with optimized properties, such as improved binding affinity or better metabolic stability.
Predictive Modeling (pQSAR): Quantitative structure-activity relationship (QSAR) models have long been used in chemistry. nih.gov Advanced ML models, such as massively multitask Profile-QSAR (pQSAR), can be trained on large datasets to predict the biological activity of newly designed compounds across thousands of assays, dramatically improving the scope and accuracy of predictions. oxfordglobal.com
Accelerating the DMTA Cycle: AI can significantly shorten the design-make-test-analyze (DMTA) cycle, a traditionally slow process in drug discovery. oxfordglobal.com By predicting the properties and synthetic accessibility of new compounds, AI helps researchers prioritize the most promising candidates for synthesis and testing. oxfordglobal.comyoutube.com
Table 1: Applications of Artificial Intelligence in this compound Research
| AI Application | Description | Potential Impact |
|---|---|---|
| Generative Models | Algorithms that create new molecular structures based on a learned set of rules and data. | Design of novel this compound derivatives with potentially superior biological activities. |
| Predictive Toxicology | Machine learning models trained to predict potential toxicity and adverse effects of compounds. | Early-stage deselection of compounds likely to fail, saving time and resources. |
| Synthesis Prediction | AI tools that suggest plausible synthetic routes for novel compounds. | Overcoming synthetic challenges and accelerating the "make" phase of the DMTA cycle. |
| Property Prediction | Models that predict physicochemical properties (e.g., solubility, lipophilicity) and pharmacokinetic profiles. | Optimization of drug-like properties for better therapeutic candidates. |
Advanced In Silico Studies of Molecular Recognition
In silico techniques, particularly molecular docking, are powerful tools for understanding how a molecule like this compound interacts with biological targets at the atomic level. researchgate.net These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the molecular interactions.
Future research should employ:
Molecular Docking Simulations: To identify potential protein targets for this compound and to predict its binding mode and affinity. Docking studies on related benzofuran derivatives have successfully identified key interactions and binding energies, which can guide the design of more potent compounds. researchgate.netnih.gov The binding energy, measured in kcal/mol, indicates the stability of the ligand-protein complex.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic model of the interactions in a biological environment, helping to validate docking results and understand the stability of the complex. researchgate.net
MM-PBSA Calculations: Molecular Mechanics-Poisson-Boltzmann surface area (MM-PBSA) calculations can be used to estimate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov
Table 2: Example of In Silico Molecular Docking Data
| Parameter | Description | Example Value |
|---|---|---|
| Binding Energy (kcal/mol) | The energy released upon ligand binding; a more negative value indicates stronger binding. | -8.5 to -10.5 |
| Hydrogen Bonds | Key electrostatic interactions between the ligand and specific amino acid residues in the target protein. | Interactions with Tyr-47, Leu-110 |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein, contributing to binding stability. | Interactions with Val-76, Ala-70 |
| Interacting Residues | The specific amino acids in the protein's binding pocket that make contact with the ligand. | Asp-73, Tyr-64, Thr-75 |
Note: This table presents hypothetical data based on typical molecular docking studies of similar compounds to illustrate the type of information generated. nih.gov
Exploration of Specific Biochemical Mechanisms and Pathways
Understanding the precise biochemical role of this compound is a critical area for future investigation. Much of the current knowledge is based on the metabolism of the parent compound, dibenzofuran (B1670420), by microorganisms.
Research should focus on:
Metabolic Pathway Elucidation: While it is known that microorganisms can degrade dibenzofuran, the specific enzymes and complete pathways are not fully understood in all organisms. researchgate.netresearchgate.net Studies have identified hydroxylated intermediates, including monohydroxylated and dihydroxylated dibenzofurans, formed during microbial degradation. nih.gov Future work could use techniques like HPLC and mass spectrometry to identify all metabolites formed from this compound in various biological systems. nih.gov
Enzyme Identification: Identifying the specific enzymes, such as dioxygenases and hydrolases, responsible for the formation and subsequent breakdown of this compound is essential. researchgate.netresearchgate.net Heterologous expression of genes in hosts like E. coli can be used to test the function of specific enzymes in the degradation pathway. researchgate.net
Mechanism of Action: Investigating how this compound exerts its biological effects. This involves identifying its cellular targets and understanding how it modulates specific signaling pathways.
Development of Advanced Analytical Sensors for this compound Detection
The ability to accurately and rapidly detect this compound in various matrices, such as environmental or biological samples, is crucial for research and potential applications. Current methods often rely on sophisticated laboratory techniques.
Future directions in analytical chemistry include:
High-Sensitivity Mass Spectrometry: While gas chromatography-mass spectrometry (GC-MS) is the established method for detecting dibenzofurans, continued advancements in high-resolution mass spectrometry (HRMS) can push detection limits even lower, which is critical given the high toxicity of some related compounds. nih.gov
Biosensor Development: Creating biosensors that can provide rapid, real-time detection of this compound. These could be based on enzymes or antibodies that specifically recognize the compound.
Electrochemical Sensors: Designing electrochemical sensors that can detect the compound through its oxidation or reduction at an electrode surface. These sensors offer the potential for portable and low-cost analysis.
Chromatographic Method Optimization: Further development of high-performance liquid chromatography (HPLC) methods for the separation and quantification of this compound and its metabolites from complex mixtures. nih.gov
Q & A
Q. What are the key considerations for designing a synthesis protocol for 3,7-Dihydroxydiphenylenoxide?
Methodological Answer:
- Begin with optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) based on analogous diphenylene oxide derivatives. For example, 2,7-diaminodiphenylene oxide synthesis involves controlled oxidation and hydroxylation steps, which can be adapted for this compound by substituting amine groups with hydroxyl groups .
- Include purity controls: Use thin-layer chromatography (TLC) at each step to monitor reaction progress and confirm intermediate structures via -NMR.
Q. How can researchers validate the purity of this compound in experimental settings?
Methodological Answer:
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Prioritize - and -NMR to resolve hydroxyl and aromatic proton environments. For example, coupling patterns in -NMR can distinguish between meta- and para-substituted hydroxyl groups.
- Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm hydroxyl stretching vibrations (3200–3600 cm) and aromatic C=C bonds (1450–1600 cm) .
Advanced Research Questions
Q. How should researchers address contradictory data in spectroscopic analysis of this compound derivatives?
Methodological Answer:
- Investigate potential structural isomerism or solvent-induced shifts. For instance, tautomeric equilibria in hydroxylated aromatics can lead to variable NMR signals.
- Apply computational chemistry (e.g., density functional theory (DFT) simulations) to predict chemical shifts and compare them with experimental data .
- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks and confirm assignments .
Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Standardize precursor sourcing and storage conditions (e.g., anhydrous environments for moisture-sensitive intermediates).
- Implement a factorial design of experiments (DoE) to identify critical variables (e.g., reaction time, stoichiometry) affecting yield and purity. Include triplicate runs for statistical robustness .
Q. How can researchers evaluate the stability of this compound under varying environmental conditions?
Methodological Answer:
- Conduct accelerated stability studies: Expose the compound to elevated temperatures (40–60°C), UV light, and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC-MS and track oxidation byproducts (e.g., quinone formation) .
- Compare degradation kinetics using Arrhenius modeling to predict shelf-life under standard storage conditions.
Q. What methodologies resolve discrepancies in bioactivity studies of this compound analogs?
Methodological Answer:
- Replicate assays across multiple cell lines or in vivo models to rule out system-specific effects.
- Apply metabolomic profiling (e.g., LC-MS/MS) to identify potential metabolite interference or off-target interactions.
- Use longitudinal study designs (as seen in social science research ) to assess time-dependent bioactivity changes, ensuring controls for batch variability and environmental factors.
Data Contradiction Analysis
Q. How should researchers interpret conflicting results between computational predictions and experimental reactivity of this compound?
Methodological Answer:
- Re-examine computational parameters (e.g., solvation models, basis sets) to ensure alignment with experimental conditions (e.g., solvent polarity).
- Perform kinetic studies to identify intermediate species not accounted for in static DFT models. For example, transient radical intermediates in oxidation reactions may explain deviations .
Q. What statistical approaches are recommended for reconciling variability in pharmacological assays involving this compound?
Methodological Answer:
- Apply mixed-effects models to account for random variables (e.g., technician bias, equipment calibration).
- Use bootstrapping (as in longitudinal social studies ) to estimate confidence intervals for IC values and assess reproducibility across independent trials.
Methodological Recommendations
Q. What protocols ensure reproducibility in cross-laboratory studies of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
